1H-Imidazole, 1-(2-methylphenyl)-4-nitro-
Overview
Description
Imidazoles are an important class of heterocyclic compounds that are key components in a variety of functional molecules used in everyday applications . They are utilized in a diverse range of applications, from traditional uses in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Synthesis Analysis
Imidazoles can be synthesized through a variety of methods. For example, a novel series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives has been designed and synthesized . The structures of these compounds were confirmed by 1H and 13C NMR and mass spectral analysis .
Molecular Structure Analysis
The molecular structure of imidazoles can be confirmed by techniques such as 1H and 13C NMR, and mass spectral analysis . For example, a compound with a similar structure, 1-(2-METHYLPHENYL)-4-(4-METHYLPHENYL)-1H-IMIDAZOLE-2-THIOL, has a molecular weight of 280.394 .
Chemical Reactions Analysis
Imidazoles can participate in a variety of chemical reactions. For instance, a series of imidazo[1,2-a]pyridine derivatives acted against the human PI3 Kα active site and exhibited potent to moderate activity against cancer cell lines such as MCF-7 and HeLa .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazoles can be determined using various analytical techniques. For instance, a compound with a similar structure, 1-(2-METHYLPHENYL)-4-(4-METHYLPHENYL)-1H-IMIDAZOLE-2-THIOL, has a molecular weight of 280.394 .
Mechanism of Action
The mechanism of action of imidazoles can vary depending on the specific compound and its application. For example, imidazo[1,2-a]pyridine derivatives have been shown to act against the human PI3 Kα active site, which regulates various cellular functions including cell proliferation, growth, and differentiation .
Safety and Hazards
Future Directions
Future research in the field of imidazoles is likely to focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, due to their wide range of applications . This includes potential uses in the treatment of cancer, as well as in the development of dyes for solar cells and other optical applications .
Properties
IUPAC Name |
1-(2-methylphenyl)-4-nitroimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-8-4-2-3-5-9(8)12-6-10(11-7-12)13(14)15/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQJUXNZDPOIJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(N=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356659 | |
Record name | 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135307-51-6 | |
Record name | 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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